3-(Methylsulfanyl)octanal
Description
3-(Methylsulfanyl)octanal is a branched aliphatic aldehyde characterized by a methylsulfanyl (-SMe) substituent at the third carbon of an eight-carbon chain. This functional group confers unique chemical and olfactory properties, making it relevant in flavor, fragrance, and organic synthesis.
Properties
CAS No. |
51755-71-6 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3-methylsulfanyloctanal |
InChI |
InChI=1S/C9H18OS/c1-3-4-5-6-9(11-2)7-8-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
SQBSFFURSDOGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)octanal typically involves the introduction of a methylsulfanyl group to an octanal molecule. One common method is the reaction of octanal with methylthiol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)octanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(Methylsulfanyl)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)octanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)octanal involves its interaction with specific molecular targets. The sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are crucial for the compound’s biological and chemical activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aldehyde Homologs: Octanal, Nonanal, and Decanal
Octanal (C₈H₁₆O), a linear aldehyde, is widely documented in volatile organic compound (VOC) profiling. Key comparisons include:
Key Findings :
- The methylsulfanyl group in this compound likely reduces volatility compared to linear aldehydes like octanal, which dominate in firearm-related VOC emissions .
- Linear aldehydes (e.g., octanal) exhibit higher prevalence in loaded systems, suggesting environmental stability or adsorption properties that branched analogs may lack .
Sulfanyl-Substituted Derivatives
Sulfanyl groups (-SR) significantly alter bioactivity and chemical reactivity. Comparisons with triazine-based sulfanyl analogs () highlight:
Key Findings :
- The methylsulfanyl group in D0 rendered it inactive against K. pneumoniae, unlike allylsulfanyl-substituted D1, which disrupted bacterial survival under predation .
- Substitution patterns (e.g., -OH vs. -NH₂, -SMe vs. -S-allyl) critically influence bioactivity, suggesting that this compound’s -SMe group may limit antimicrobial effects compared to allylsulfanyl analogs .
Functional Group Impact: Aldehydes vs. Triazines
- Aldehydes: Octanal and its homologs are volatile, with applications in scent profiling and industrial solvents. The -SMe group in this compound may enhance stability or alter odor profiles (e.g., sulfurous notes).
- Triazines: Sulfanyl-substituted triazines (e.g., D0, D1) demonstrate that electronic effects of -SR groups modulate bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
